4-(Methoxymethyloxy)-3-methoxybenzaldehyde-13C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Methoxymethyloxy)-3-methoxybenzaldehyde-13C is a carbon-13 labeled compound used primarily in nuclear magnetic resonance (NMR) spectroscopy. The carbon-13 isotope is a stable isotope of carbon, which makes it particularly useful for tracing and studying molecular structures and reactions in various scientific fields. This compound is a derivative of benzaldehyde, featuring methoxymethyloxy and methoxy functional groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxymethyloxy)-3-methoxybenzaldehyde-13C typically involves the introduction of the carbon-13 isotope into the benzaldehyde structure. One common method is through the use of 13C-labeled precursors. For instance, 13C-labeled methanol can be used to introduce the carbon-13 isotope into the methoxy groups. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the incorporation of the isotope.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of 13C-labeled precursors in a controlled environment allows for the efficient production of this compound on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Methoxymethyloxy)-3-methoxybenzaldehyde-13C undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and methoxymethyloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions.
Major Products
Oxidation: 4-(Methoxymethyloxy)-3-methoxybenzoic acid
Reduction: 4-(Methoxymethyloxy)-3-methoxybenzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
4-(Methoxymethyloxy)-3-methoxybenzaldehyde-13C has a wide range of applications in scientific research:
Chemistry: Used in NMR spectroscopy to study molecular structures and reaction mechanisms.
Biology: Employed in metabolic flux analysis to trace metabolic pathways and understand cellular processes.
Medicine: Utilized in drug development and pharmacokinetics to study the distribution and metabolism of drugs.
Industry: Applied in the synthesis of labeled compounds for use in various industrial processes, including the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-(Methoxymethyloxy)-3-methoxybenzaldehyde-13C is primarily related to its use as a tracer in NMR spectroscopy. The carbon-13 isotope provides a distinct signal in NMR spectra, allowing researchers to track the compound’s behavior and interactions at the molecular level. This enables the elucidation of molecular structures, reaction pathways, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxybenzaldehyde: Lacks the methoxymethyloxy group and carbon-13 labeling.
3-Methoxybenzaldehyde: Lacks the methoxymethyloxy group and carbon-13 labeling.
4-(Methoxymethyloxy)-3-methoxybenzaldehyde: Similar structure but without the carbon-13 isotope.
Uniqueness
4-(Methoxymethyloxy)-3-methoxybenzaldehyde-13C is unique due to the presence of the carbon-13 isotope, which makes it particularly valuable for NMR spectroscopy and other analytical techniques. The combination of methoxymethyloxy and methoxy functional groups further enhances its chemical properties and reactivity, making it a versatile compound for various scientific applications.
Eigenschaften
Molekularformel |
C10H12O4 |
---|---|
Molekulargewicht |
197.19 g/mol |
IUPAC-Name |
3-methoxy-4-(methoxymethoxy)benzaldehyde |
InChI |
InChI=1S/C10H12O4/c1-12-7-14-9-4-3-8(6-11)5-10(9)13-2/h3-6H,7H2,1-2H3/i6+1 |
InChI-Schlüssel |
QWQRYWWOQOUPQQ-PTQBSOBMSA-N |
Isomerische SMILES |
COCOC1=C(C=C(C=C1)[13CH]=O)OC |
Kanonische SMILES |
COCOC1=C(C=C(C=C1)C=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.